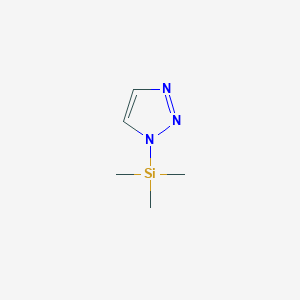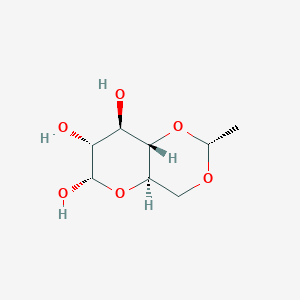
2,6-Dichloro-3-nitroaniline
概要
説明
2,6-Dichloro-3-nitroaniline is a chemical compound with the molecular formula C6H4Cl2N2O2 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-3-nitroaniline involves several steps. The process starts with 2,6-Dichloroaniline and involves reactions with various reagents such as methylene chloride, magnesium sulfate, and peroxytrifluoroacetic acid .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-nitroaniline consists of six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis
2,6-Dichloro-3-nitroaniline can participate in various chemical reactions. For instance, it can be used in the fabrication of luminescent metal-organic frameworks for the detection of certain organic pollutants .Physical And Chemical Properties Analysis
2,6-Dichloro-3-nitroaniline has a molecular weight of 207.01 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts .科学的研究の応用
Application 1: Pesticide Detection
- Summary of Application : 2,6-Dichloro-3-nitroaniline (DCN) is commonly used as a pesticide. A luminescent 56-metal Cd(II)–Sm(III) nanocluster was constructed from a flexible Schiff base ligand to detect DCN with high sensitivity and selectivity .
- Methods of Application : The nanocluster shows a rapid triple-emissive response to DCN. The crystal structure of the nanocluster was determined using the X-ray diffraction method .
- Results or Outcomes : The nanocluster can be used to quantitatively analyze the DCN concentrations in fruit extracts. The limits of detection (LODs) of the nanocluster to DCN for the visible ligand-centered and Sm(III) emissions and NIR Sm(III) luminescence are from 0.95 μM to 2.81 μM .
Application 2: Multi-responsive Photoluminescence Sensor
- Summary of Application : A 2D zinc(II) metal–organic framework (Zn-MOF-1) was successfully obtained under solvothermal conditions. It is the first reported recyclable multi-responsive Zn-MOF fluorescence sensor for pesticide 2,6-dichloro-4-nitroaniline, Fe(III) and Cr(VI) (CrO42−/Cr2O72− ions) detection with high sensitivity, selectivity and low detection limit in methanol or water via fluorescence quenching .
- Methods of Application : Zn-MOF-1 shows a new 2D double-layered honeycomb structure containing Zn^2+ ions, ligand L and TPA, with uncoordinated nitrogen atoms (from pyridine rings and tetrazol rings) of L and uncoordinated carboxylate oxygen atoms of TPA, which easily form hydrogen bonds with analytes .
- Results or Outcomes : Selective sensing by Zn-MOF-1 of 2,6-dichloro-4-nitroaniline, Fe^3+ ions, and CrO4^2− or Cr2O7^2− ions can mainly be attributed to the absorption by the analytes of the excitation and/or emission light of Zn-MOF-1 and the electronic interactions between Zn-MOF-1 and the analytes .
Application 3: Building Blocks for Chemicals
- Summary of Application : Nitroanilines, including 2,6-Dichloro-3-nitroaniline, are key ingredients in making a wide range of chemicals .
- Methods of Application : These chemicals are used as building blocks for making dyes, antioxidants, medicines, and insecticides .
Application 4: Pesticide Production
- Summary of Application : A technology of nitroaniline and trichloronitrobenzene, which is applied in the field of pesticides .
- Methods of Application : This technology can solve the problems of high reaction temperature in autoclave, cumbersome operation, and low safety, and achieve reduced production energy consumption, good reaction selectivity, and shortened reaction time .
Application 5: Preparation of 2,3-Dichloro-6-Nitroaniline
- Summary of Application : The invention relates to the technical field of pesticides, and particularly relates to a preparation method of 2,3-dichloro-6-nitroaniline .
- Methods of Application : Taking 2,3,4-trichloronitrobenzene as a raw material, water as a solvent, adding a sulfur-containing compound as a catalyst, and reacting with ammonia water in a high-pressure kettle to obtain 2,3-dichloro-6-nitroaniline .
- Results or Outcomes : The preparation method of the 2,3-dichloro-6-nitroaniline has the advantages of high yield, good reaction selectivity, high safety, environmental friendliness and low production cost, and is suitable for industrial production .
Application 6: Intermediate for Pesticide Aclonifen
- Summary of Application : The molecular formula of the 2,3-dichloro-6-nitroaniline is C6H4Cl2N2O2. It is an intermediate of the pesticide aclonifen .
- Methods of Application : The Chinese patent CN106854162A discloses that 2,3,4-trichloronitrobenzene is used as a raw material and is subjected to ammonolysis reaction with ammonia water in an organic solvent chlorobenzene at the temperature of 120-150 ℃ in an autoclave .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,6-dichloro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMVQJCDXFAPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603996 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-nitroaniline | |
CAS RN |
13785-48-3 | |
| Record name | 2,6-Dichloro-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















